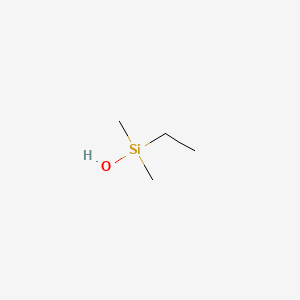

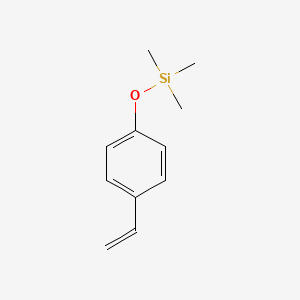

Silanol, ethyldimethyl-

Descripción general

Descripción

Silanol, ethyldimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of silanols, which are organic compounds that contain silicon, oxygen, and hydrogen atoms. Silanol, ethyldimethyl- is synthesized using a specific method, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

- Silanols exhibit antimicrobial action, as evidenced by their ability to damage the membranes of various bacteria, including Escherichia coli and Staphylococcus aureus. This action, seen through transmission electron microscopy and fluorescent dye studies, indicates their potential as a new class of antimicrobials (Kim, Farrah, & Baney, 2007).

Conservation of Archaeological Artifacts

- Silanol-terminated polydimethylsiloxane has been effectively used for conserving waterlogged Neolithic archaeological wood. This conservation process involves steps like dehydration, acetone exchange, silanol impregnation, and curing, resulting in well-preserved artifacts without collapsing or shrinking (Kavvouras et al., 2009).

Synthesis in Medicinal Chemistry

- The synthesis of enantioenriched silicon-stereogenic silanols is a developing area with significant applications in materials science, synthetic chemistry, and medicinal chemistry. Recent advances have been made in constructing silicon-stereogenic silanols (Gao & He, 2023).

Chemical Vapor Deposition

- Silanols are key intermediates in the chemical vapor deposition of silica films from tetraethoxysilane (TEOS). Studies on the formation of silanols from TEOS highlight their role in the deposition process (Nakajima et al., 1994).

Surface Modification and Polymerization

- The role of silanol groups in the polymerization of ethylene over chromium-supported silica catalysts emphasizes their significance in reaction initiation, termination, and catalyst deactivation (Jóźwiak, Lana, & Fiedorow, 1990).

Hydrophobization and Surface Modification

- The modification of silicas using silane coupling agents can change silica surface properties from hydrophilic to hydrophobic, with significant applications in various fields, including surface science and materials engineering (Jesionowski & Krysztafkiewicz, 2001).

Metalloprotease Inhibition in Medicinal Chemistry

- Silanols have been evaluated as effective transition state analogue inhibitors of angiotensin-converting enzyme (ACE), demonstrating their potential in medicinal chemistry applications (Mutahi et al., 2002).

Environmental Fate and Toxicology

- Studies on the degradation of silicone (polydimethylsiloxane) to silanols in soil provide insights into their environmental fate and implications for toxicology (Lehmann, Varaprath, & Frye, 1994).

Propiedades

IUPAC Name |

ethyl-hydroxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12OSi/c1-4-6(2,3)5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCGWVYNDXPANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207802 | |

| Record name | Silanol, ethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5906-73-0 | |

| Record name | Silanol, ethyldimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, ethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

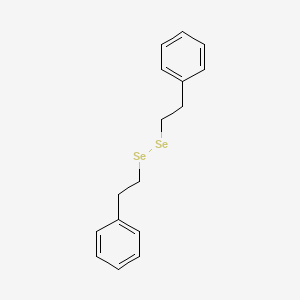

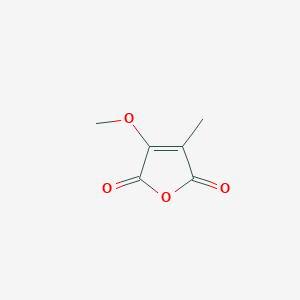

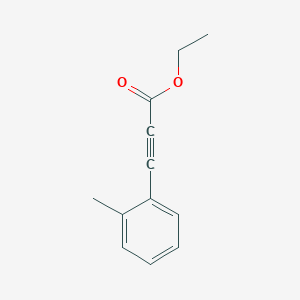

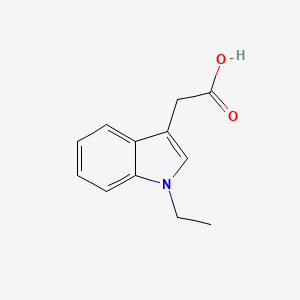

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol](/img/structure/B3054167.png)